molecular formula C19H16N4O2 B10899612 2-(3-cyano-1H-indol-1-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide

2-(3-cyano-1H-indol-1-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B10899612
M. Wt: 332.4 g/mol
InChI Key: VZZDWOLTECDGIP-SRZZPIQSSA-N
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Description

2-(3-CYANO-1H-INDOL-1-YL)-N’~1~-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features an indole core, a cyano group, and a methoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-CYANO-1H-INDOL-1-YL)-N’~1~-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyano donor such as cyanogen bromide.

    Condensation with Methoxyphenyl Aldehyde: The final step involves the condensation of the indole derivative with 4-methoxybenzaldehyde in the presence of an acid catalyst to form the desired aceto hydrazide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Amino-indole derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Catalysis: It may be used as a ligand in catalytic reactions.

Biology

    Drug Development:

    Biological Probes: Used in the study of biological pathways and mechanisms.

Medicine

    Therapeutic Agents: Investigated for potential therapeutic properties such as anti-cancer or anti-inflammatory effects.

Industry

    Material Science: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-CYANO-1H-INDOL-1-YL)-N’~1~-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA/RNA.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds such as tryptophan, serotonin, and indomethacin share the indole core.

    Acetohydrazides: Compounds like isoniazid and hydralazine are examples of acetohydrazides.

Uniqueness

2-(3-CYANO-1H-INDOL-1-YL)-N’~1~-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE is unique due to the combination of its structural features, which may confer specific chemical reactivity and biological activity not found in other similar compounds.

Properties

Molecular Formula

C19H16N4O2

Molecular Weight

332.4 g/mol

IUPAC Name

2-(3-cyanoindol-1-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C19H16N4O2/c1-25-16-8-6-14(7-9-16)11-21-22-19(24)13-23-12-15(10-20)17-4-2-3-5-18(17)23/h2-9,11-12H,13H2,1H3,(H,22,24)/b21-11+

InChI Key

VZZDWOLTECDGIP-SRZZPIQSSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)CN2C=C(C3=CC=CC=C32)C#N

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)CN2C=C(C3=CC=CC=C32)C#N

Origin of Product

United States

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